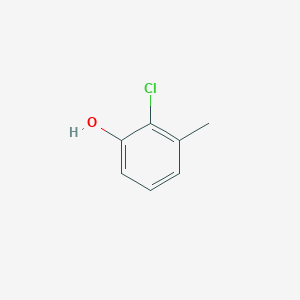
2-Chlor-m-Kresol
Übersicht
Beschreibung
It is a colorless to yellowish crystalline solid with a chemical formula of C7H7ClO and a molar mass of 142.58 g/mol . This compound is known for its antiseptic and disinfectant properties and is used in various industrial and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-m-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to its antimicrobial properties.
Medicine: Utilized in the formulation of antiseptics and disinfectants.
Wirkmechanismus
Target of Action
2-Chloro-m-cresol is a chlorinated cresol Cresols in general are known to be used as bactericides, pesticides, and disinfectants . They are also used as preservatives in some pharmaceuticals .
Mode of Action
Cresols are known to exert their bactericidal and fungicidal effects by disrupting the cell membrane, leading to leakage of cell contents and eventual cell death .
Biochemical Pathways
Ortho-, meta- and para-cresols are known to be degraded to 2-methyl-4-oxalocrotonate . Specifically, 3-Methylcatechol from o-cresol and 4-methylcatechol from m- and p-cresol are further degraded to 2-ketohex-cis-4-enoate . This suggests that 2-Chloro-m-cresol might follow similar biochemical pathways.
Pharmacokinetics
It is known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . After oral administration, most of the dose was eliminated within 24 hours . No accumulation of cresols in the liver or in fat tissue was found .
Action Environment
The action, efficacy, and stability of 2-Chloro-m-cresol can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution in the environment and its availability to interact with its targets. Furthermore, the compound’s stability under various conditions can influence its longevity and effectiveness in the environment.
Biochemische Analyse
Biochemical Properties
It is known that 2-Chloro-m-cresol is a chlorinated cresol
Cellular Effects
It has been reported that the ryanodine receptor inhibitor 4-chloro-m-cresol inhibits breast cancer cell proliferation in vitro .
Molecular Mechanism
It is known that 2-Chloro-m-cresol is a chlorinated cresol
Temporal Effects in Laboratory Settings
It is known that 2-Chloro-m-cresol is a chlorinated cresol
Dosage Effects in Animal Models
It is known that 2-Chloro-m-cresol is a chlorinated cresol
Metabolic Pathways
It is known that 2-Chloro-m-cresol is a chlorinated cresol
Transport and Distribution
It is known that 2-Chloro-m-cresol is a chlorinated cresol
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-m-cresol is challenging due to the tendency of m-cresol to yield the para-product (4-chloro-3-methylphenol) upon chlorination . Historically, the synthesis has been achieved through a para-selective nitration of m-cresol, followed by conversion to a diazonium compound and a Sandmeyer reaction to insert the chlorine into the 2-position .
Industrial Production Methods: Industrial production of 2-chloro-m-cresol typically involves the chlorination of m-cresol under controlled conditions to ensure the selective formation of the desired product. This process may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-m-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding methylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-methylphenol (PCMC): Similar structure and used as a disinfectant.
4-Chloro-3,5-dimethylphenol (PCMX): Similar structure and used in antiseptic formulations.
Chloroxylenol: Similar use and structural similarity.
Uniqueness: 2-Chloro-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other chlorinated phenols .
Eigenschaften
IUPAC Name |
2-chloro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHXLHGVIHQKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209641 | |
| Record name | 2-Chloro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-26-4 | |
| Record name | 2-Chloro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZT2VD3JL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



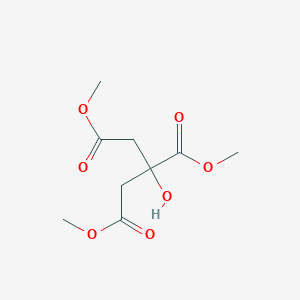
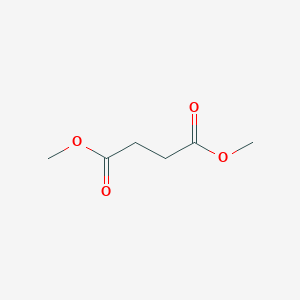
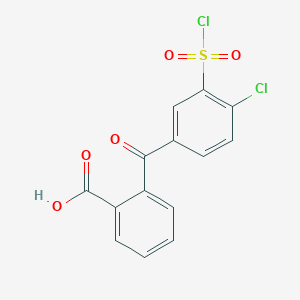
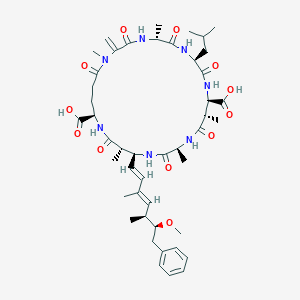
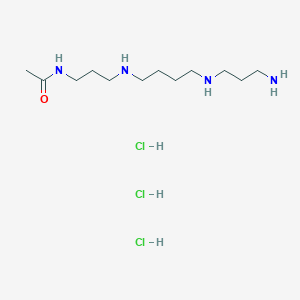
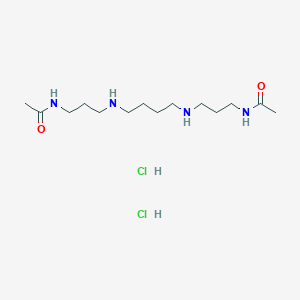

![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
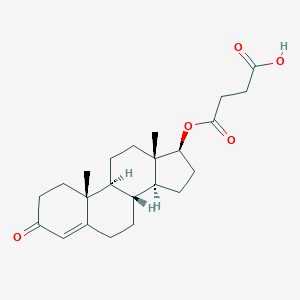
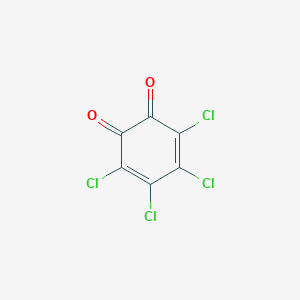
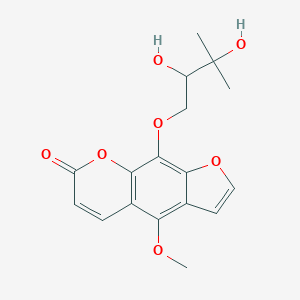
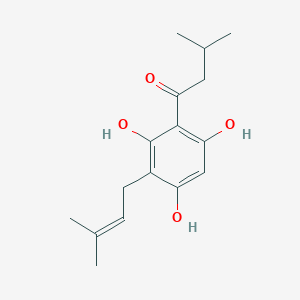
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)
